1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride
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Overview
Description
(((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride is a complex organic compound that belongs to the class of benzotriazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzotriazine core, followed by the introduction of the piperazinyl and phenyl groups through nucleophilic substitution reactions. The final step often involves the addition of the hydrochloride group to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazinyl groups.
Reduction: Reduction reactions could occur at the benzotriazine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the chloro and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted benzotriazines.
Scientific Research Applications
Chemistry
In chemistry, (((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Benzotriazines are known for their antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.
Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.
Phenyl Derivatives: Compounds with phenyl groups attached to different cores.
Uniqueness
What sets (((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in designing novel therapeutic agents or industrial chemicals.
Properties
CAS No. |
91532-02-4 |
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Molecular Formula |
C20H23Cl2N5O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one;hydrochloride |
InChI |
InChI=1S/C20H22ClN5O.ClH/c21-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)22-23-26;/h1-3,5-8,15H,4,9-14H2;1H |
InChI Key |
WQYNAKRZFKCUJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC(=CC=C4)Cl.Cl |
Origin of Product |
United States |
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